Fmoc-d-homoarg(et)2-oh hydrochloride salt

Description

BenchChem offers high-quality Fmoc-d-homoarg(et)2-oh hydrochloride salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-homoarg(et)2-oh hydrochloride salt including the price, delivery time, and more detailed information at info@benchchem.com.

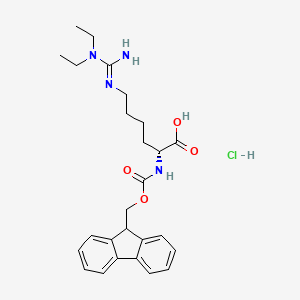

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-6-[[amino(diethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4.ClH/c1-3-30(4-2)25(27)28-16-10-9-15-23(24(31)32)29-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H2,27,28)(H,29,33)(H,31,32);1H/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAVQARPJIKECF-GNAFDRTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-homoArg(Et)2-OH Hydrochloride: Structural Analysis and Applications in Peptide Therapeutics

[1]

Executive Summary

Fmoc-D-homoArg(Et)2-OH hydrochloride (CAS: 2098497-24-4) is a side-chain modified, protected amino acid derivative designed to enhance the metabolic stability and pharmacokinetic profile of peptide-based drugs.[1][2] By combining the D-stereochemistry with a homologated arginine backbone (homoarginine) and a diethyl-substituted guanidino group, this molecule offers a dual mechanism of resistance against serum proteases (trypsin-like activity).[1] It is increasingly utilized as a building block for stable ADC linkers and peptidomimetics requiring extended half-lives in vivo.[1]

Chemical Structure & Identity

Structural Deconstruction

The molecule is composed of four distinct functional modules, each serving a specific role in synthesis or biological activity.

-

Fmoc (9-Fluorenylmethoxycarbonyl): The N-

protecting group, stable to acid but removable with weak bases (e.g., piperidine), making it compatible with standard Solid-Phase Peptide Synthesis (SPPS).[3] -

D-Homoarginine Backbone:

-

Stereochemistry (D): The non-natural D-enantiomer confers inherent resistance to L-specific proteases.[1][3]

-

Homologation: The side chain contains four methylene groups (-(CH

)

-

-

Diethylguanidino Motif: The terminal guanidine group is substituted with two ethyl groups.[1] Based on the CAS-linked structural data (SMILES: CCN(CC)C(=N...), this substitution is typically N,N-diethyl (asymmetric on the terminal nitrogen), creating significant steric hindrance that blocks trypsin access.

-

Hydrochloride Salt: The compound is supplied as an HCl salt to ensure the stability of the basic guanidino moiety in solid form.[1]

Physicochemical Data Table[1]

| Property | Specification |

| Chemical Name | Fmoc-D-homoarginine(diethyl)-OH hydrochloride |

| CAS Number | 2098497-24-4 |

| Molecular Formula | C |

| Molecular Weight | 503.04 g/mol (Salt) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in water |

| Purity | |

| Storage | -20°C, desiccated, protected from light |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the diethyl-guanidine modification on the homoarginine side chain.

Caption: Modular decomposition of Fmoc-D-homoArg(Et)2-OH, showing the flow from N-terminal protection to the modified side-chain terminus.

Mechanism of Action in Drug Design[1]

Proteolytic Stability (The "Trypsin Block")

Trypsin and trypsin-like proteases cleave peptide bonds at the C-terminus of basic amino acids (Arginine, Lysine).[1] They require a specific fit of the positively charged side chain into the enzyme's S1 pocket.[1]

-

Steric Clash: The two ethyl groups on the guanidine head create a bulky terminus that physically cannot fit into the narrow, negatively charged S1 pocket of trypsin.[1]

-

Stereochemical Mismatch: The D-configuration orients the side chain in a direction that misaligns the scissile bond relative to the catalytic triad of the protease.[1]

-

Result: The peptide bond C-terminal to this residue becomes highly resistant to serum degradation, significantly extending the half-life (

) of the therapeutic peptide.

Tunable ADC Linkers

While resistant to serum proteases, this residue can be engineered to be cleavable by lysosomal enzymes (e.g., Cathepsins) upon internalization into target cells. This "Serum Stable / Lysosomally Cleavable" profile is the gold standard for Antibody-Drug Conjugates, preventing premature drug release in circulation while ensuring potency at the tumor site.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling

The bulky diethyl group and the D-configuration require optimized coupling conditions to prevent racemization and ensure complete reaction.[1]

Reagents:

-

Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

-

Solvent: Anhydrous DMF (Dimethylformamide).

Protocol:

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.[1]

-

Activation:

-

Dissolve Fmoc-D-homoArg(Et)2-OH (3.0 eq relative to resin loading) in DMF.[1]

-

Add HATU (2.9 eq).

-

Add DIPEA (N,N-Diisopropylethylamine) (6.0 eq).

-

Note: Pre-activate for 30 seconds only to minimize racemization.

-

-

Coupling: Add the activated solution to the resin.[1][3] Shake at room temperature for 2 hours (extended time due to steric bulk).

-

Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If positive (blue), repeat coupling (double couple).

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Handling and Storage[1][3]

-

Hygroscopic Nature: As a hydrochloride salt, the compound is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the Fmoc group or degrade the sensitive side chain over time.[1]

-

Solution Stability: Solutions in DMF/DMSO should be prepared fresh. Do not store dissolved stock for >24 hours.

Synthesis Pathway (Theoretical)

Understanding the synthesis of the building block itself aids in troubleshooting impurities. The likely synthetic route involves the guanidylation of a lysine precursor.[1]

Caption: Theoretical synthesis via guanidylation of the epsilon-amino group of Fmoc-D-Lysine.

References

-

MedChemExpress . Fmoc-D-homoArg(Et)2-OH hydrochloride Product Analysis. Retrieved from

-

Chem-Impex International . Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) Technical Data. Retrieved from

-

J&K Scientific . Product Specifications: CAS 2098497-24-4.[1][2][4][5][6][7] Retrieved from

-

Sigma-Aldrich . Fmoc-D-Homoarg(Et)2-OH hydrochloride salt Properties. Retrieved from

Sources

- 1. Protected Amino Acid – Apinnotech Co., Ltd. [apnbiotech.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) | 2098497-24-4 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfachemic.com [alfachemic.com]

- 7. chemimpex.com [chemimpex.com]

Fmoc-D-Homoarginine(Ethyl)2-OH HCl CAS number 2098497-24-4

This guide serves as an authoritative technical monograph on Fmoc-D-Homoarginine(Ethyl)2-OH HCl (CAS 2098497-24-4). It is designed for application scientists and medicinal chemists requiring precise integration of this building block into peptide therapeutics and chemical biology workflows.[1]

CAS: 2098497-24-4 | Structural Analog of Arginine for Enhanced Stability & Permeability

Executive Summary

Fmoc-D-Homoarginine(Ethyl)2-OH HCl is a specialized non-proteinogenic amino acid used to modulate the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.[1] It combines three critical structural modifications relative to native L-Arginine:

-

D-Chirality: Confers resistance to naturally occurring proteases (e.g., trypsin, serum proteases).

-

Homo-elongation: The addition of a methylene group (

) in the side chain alters the spatial geometry of the guanidino group, affecting receptor binding selectivity and further hindering enzymatic cleavage. -

Diethylation: The presence of ethyl groups on the guanidino moiety significantly increases lipophilicity and steric bulk, enhancing membrane permeability (cell-penetrating potential) and preventing metabolic deimination.

This compound is primarily utilized in the synthesis of Peptidomimetics , Cell-Penetrating Peptides (CPPs) , and Antibody-Drug Conjugate (ADC) linkers where proteolytic stability and cytosolic delivery are paramount.

Chemical Constitution & Properties[1][2][3][4][5][6][7]

Structural Identity

-

Chemical Name:

-(9-Fluorenylmethoxycarbonyl)-D-homoarginine( -

Molecular Formula:

[1] -

Molecular Weight:

(Free base approx. -

Side Chain Architecture: Symmetrical Diethyl (

-diethyl). The ethyl groups are distributed on the terminal nitrogens of the guanidine, creating a "Symmetrical" steric shield.

Physicochemical Profile

| Property | Specification | Technical Implication |

| Appearance | White to off-white powder | Standard for Fmoc-amino acids. |

| Solubility | Soluble in DMF, DMSO, MeOH | Compatible with standard SPPS solvents. |

| Chirality | D-Isomer | Induces "reverse" turn structures; resists proteolytic degradation. |

| Side Chain pKa | ~12.5 (Guanidine) | Remains protonated at physiological pH; maintains cationic character for membrane interaction. |

| Protection | Side-chain Unprotected (HCl Salt) | The guanidine is protected by protonation (Salt Protection). No Pbf removal required. |

Strategic Utility: Mechanism of Action

The incorporation of Fmoc-D-Homoarg(Et)2-OH into a peptide sequence introduces specific functional advantages described by the "Stability-Permeability" axis.

Proteolytic Resistance (The "Trypsin-Block" Effect)

Trypsin and trypsin-like proteases cleave at the C-terminal side of Lysine and Arginine. They recognize the specific charge distance and geometry of the L-Arg side chain.

-

Mechanism: The D-configuration disrupts the enzyme's active site alignment. The Homo-insertion extends the side chain by 1.54 Å, misaligning the scissile bond. The Ethyl groups create steric clash, preventing the guanidine from docking into the S1 specificity pocket of proteases.

Membrane Permeability

Native Arginine is highly polar (LogP < -4).

-

Mechanism: The ethyl groups mask the hydrogen-bonding potential of the guanidine nitrogens and add hydrophobic bulk. This increases the local LogP of the residue, facilitating interaction with the lipid bilayer—a critical feature for designing Cell-Penetrating Peptides (CPPs).

Visualization of Structural Impact

The following diagram illustrates the functional logic of this building block within a peptide chain.

Caption: Functional decomposition of Fmoc-D-Homoarg(Et)2-OH. Red/Yellow/Green nodes represent structural modifications; Grey nodes represent therapeutic outcomes.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Critical Note on Side-Chain Protection:

Unlike standard Fmoc-Arg(Pbf)-OH, this building block is typically supplied as the HCl salt without covalent side-chain protection (e.g., Pbf/Pmc). The ethyl groups and the protonated state of the guanidine (

Coupling Protocol (Fmoc Strategy)

This protocol assumes a standard 0.1 mmol scale on Rink Amide or Wang resin.

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

-

Preparation of AA Solution:

-

Weigh 3.0 equivalents (eq) of Fmoc-D-Homoarg(Et)2-OH HCl .

-

Dissolve in minimal DMF.

-

Crucial: Since the starting material is an HCl salt, it carries 1 eq of acid. You must neutralize the alpha-amine for coupling, but avoid deprotonating the guanidine side chain.

-

Add 3.0 eq of Oxyma Pure.

-

Add 3.0 eq of DIC.

-

Optimization: Pre-activation for 2-3 minutes is recommended.

-

-

Coupling Reaction:

-

Add the pre-activated mixture to the resin.

-

Base Addition: Add 1.0 eq of DIPEA relative to the amino acid (to neutralize the HCl salt associated with the alpha-amine). Do not use large excesses of base (e.g., 10 eq), as this may deprotonate the guanidine and lead to side-chain acylation.

-

Agitate at Room Temperature for 60–120 minutes.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin). Note that coupling to bulky residues or secondary amines may require double coupling.

-

If Kaiser test is positive (blue), repeat coupling with fresh reagents.

-

-

Fmoc Deprotection:

-

Standard 20% Piperidine in DMF (2 x 10 min).

-

Note: The ethyl groups are stable to piperidine.

-

Cleavage & Isolation

-

Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

.-

Note: No specific scavengers for Pbf are needed since the side chain is unprotected alkyl-guanidine. However, TIS is used to scavenge t-butyl cations from other residues in the sequence.

-

-

Duration: 2–3 hours at Room Temperature.

-

Precipitation: Cold Diethyl Ether.

SPPS Workflow Diagram

Caption: SPPS workflow highlighting the critical neutralization step (Red Node) to maintain side-chain integrity.

Quality Control & Analytics

HPLC Characterization

-

Retention Time: Expect a significant hydrophobic shift (longer retention time) compared to native Arginine or Homoarginine due to the two ethyl groups.

-

Method: C18 Reverse Phase, Gradient 5-95% Acetonitrile/Water (+0.1% TFA).

Mass Spectrometry

-

Calculated Mass: When calculating the expected mass of the peptide, use the residue mass of D-Homoarg(Et)2 .

-

Residue Mass Calculation:

-

Arginine Residue: 156.19 Da

-

Homoarginine (+CH2): +14.03 Da

-

Diethyl (+2x C2H4): +56.10 Da

-

Total Residue Mass: ~226.32 Da

-

-

Verification: Ensure the observed

corresponds to the peptide mass + 226.32 Da for this specific residue.

References

-

Chem-Impex International. "Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) Product Page." Chem-Impex Catalog. Accessed 2024.[3][4] Link

-

J&K Scientific. "Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) - CAS 2098497-24-4."[2] J&K Scientific Catalog. Accessed 2024.[3][4] Link

-

MedChemExpress. "Fmoc-D-homoArg(Et)2-OH hydrochloride."[5] MedChemExpress Product Information. Accessed 2024.[3][4] Link

-

Tsikas, D. "Homoarginine in the cardiovascular system: Pathophysiology and recent developments." Amino Acids, 2018.[6][7] (Contextual grounding for Homoarginine biology). Link

-

ResearchGate. "Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides." International Journal of Peptide Research and Therapeutics, 2026.[3] Link

Sources

Stereochemical and Structural Divergence: D-Homoarginine vs. L-Arginine Derivatives

Executive Summary

This guide delineates the critical functional and structural differences between D-Homoarginine (a synthetic, non-proteinogenic amino acid) and L-Arginine derivatives (endogenous metabolites and pharmacological agents).[1]

While L-arginine derivatives like ADMA (Asymmetric Dimethylarginine) and L-Homoarginine function primarily as modulators of the Nitric Oxide Synthase (NOS) pathway, D-Homoarginine is utilized almost exclusively in peptide engineering.[1] Its unique stereochemistry ("D") and extended side chain ("Homo") provide immunity to proteolytic degradation, making it a critical tool for extending the half-life of therapeutic peptides.[1]

Part 1: Structural Biochemistry & Stereochemical Analysis[1]

The fundamental difference lies in two axes: Chirality (L vs. D) and Side-Chain Length (Propyl vs. Butyl guanidine).[1]

Comparative Physicochemical Properties[1]

| Compound | Configuration | Side Chain Length | Key Feature | Primary Application |

| L-Arginine | L (Natural) | 3 carbons (propyl) | NOS Substrate | Native protein synthesis, NO production |

| L-Homoarginine | L (Natural) | 4 carbons (butyl) | Weak NOS Substrate | CV Risk Biomarker, Endogenous metabolite |

| ADMA | L (Natural) | Methylated | NOS Inhibitor | Pathological marker (Endothelial dysfunction) |

| D-Homoarginine | D (Synthetic) | 4 carbons (butyl) | Protease Resistant | Peptidomimetics, Drug Stability |

Structural Divergence Visualization

The following diagram illustrates the structural hierarchy and the "decision tree" that determines whether a derivative becomes a metabolic substrate or a stabilizing agent.

Figure 1: Structural taxonomy distinguishing metabolic L-derivatives from the synthetic D-Homoarginine toolset.[1]

Part 2: Mechanistic Divergence[1]

The L-Arginine Derivative Pathway (Metabolic Modulation)

L-Arginine derivatives interact directly with Nitric Oxide Synthase (NOS) and Cationic Amino Acid Transporters (CATs) .[1]

-

L-Homoarginine: Acts as a weak substrate for NOS.[1] High levels correlate with cardiovascular health, but it competes with L-Arginine for cellular uptake via CAT-1 [1].[1]

-

ADMA: A competitive inhibitor of NOS.[1] It binds to the active site but cannot be oxidized, effectively shutting down NO production and causing vasoconstriction [2].

The D-Homoarginine Utility (Proteolytic Stability)

D-Homoarginine does not interact effectively with mammalian metabolic enzymes.[1] Its primary value is in evading Trypsin .[1]

-

Mechanism: Trypsin cleaves peptide bonds at the C-terminal side of Lysine and Arginine.[1] It requires a specific fit of the positively charged side chain into the S1 pocket.

-

The Block: D-Homoarginine introduces two disruptions:[1]

-

Steric Bulk: The extra methylene group (

) creates a tighter fit, unfavorable for the catalytic triad. -

Stereochemistry: The D-configuration orients the side chain in the opposite direction relative to the peptide backbone, rendering the scissile bond inaccessible to the enzyme's active site serine [3].

-

Figure 2: Mechanistic fate of Arginine variants.[1] D-Homoarginine confers stability by evading protease recognition.[1]

Part 3: Experimental Protocols

Protocol A: Trypsin Resistance Assay (Validating D-Homoarginine Utility)

Use this protocol to confirm the stability of a peptide containing D-Homoarginine compared to its native L-Arginine counterpart.[1]

Materials:

-

Peptide A (Native: ...-Gly-Arg-Gly-...)[1]

-

Peptide B (Modified: ...-Gly-D-hArg -Gly-...)[1]

-

Sequencing Grade Trypsin (Promega or equiv)[1]

-

LC-MS/MS System[1]

Workflow:

-

Preparation: Dissolve both peptides to 1 mM in 50 mM Ammonium Bicarbonate buffer (pH 7.8).

-

Enzyme Addition: Add Trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.[1]

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL samples at T=0, 30 min, 1h, 4h, and 24h.

-

Quenching: Immediately add 5 µL of 10% Formic Acid to stop the reaction.

-

Analysis: Inject onto C18 Reverse Phase HPLC connected to Mass Spec.

-

Calculation: Plot the % Remaining Parent Ion vs. Time.

Protocol B: Griess Assay for NO Production (Validating L-Derivatives)

Use this protocol to distinguish L-Arginine (substrate) from ADMA (inhibitor) or D-Homoarginine (inert).[1]

Workflow:

-

Cell Culture: Culture HUVEC (Human Umbilical Vein Endothelial Cells) in 96-well plates.

-

Starvation: Incubate in Arginine-free medium for 4 hours.

-

Treatment Groups:

-

Stimulation: Add Acetylcholine (10 µM) to stimulate eNOS. Incubate 24h.

-

Detection: Transfer 50 µL supernatant to a new plate. Add 50 µL Sulfanilamide solution + 50 µL NED solution (Griess Reagents).

-

Read: Measure Absorbance at 540 nm.

Part 4: Therapeutic Implications[5]

Peptide Stapling and Half-Life Extension

In drug development, replacing L-Arginine with D-Homoarginine is a "bio-isosteric" replacement.[1] It maintains the positive charge required for receptor binding (e.g., in GPCR ligands) but prevents the rapid clearance seen with native peptides. This is critical for developing antimicrobial peptides (AMPs) where serum stability is the primary failure mode [3].[1]

Cardiovascular Risk Assessment

While D-Homoarginine is a synthetic tool, understanding L-Homoarginine is vital for clinical researchers.[1] Low plasma levels of L-Homoarginine are now considered an independent risk marker for sudden cardiac death and heart failure, distinct from the risk associated with ADMA [4].

References

-

Haghikia, A., et al. (2017).[1][2] "Homoarginine and cardiovascular disease." Current Opinion in Nephrology and Hypertension.

-

Böger, R. H. (2003).[1] "The emerging role of asymmetric dimethylarginine as a novel cardiovascular risk factor." Cardiovascular Research.[1] [1]

-

Jia, F., et al. (2021).[1][3] "An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting D-Amino Acids for Trypsin Cleavage Sites."[1][3][4][5] Antibiotics.[1][6][3][5]

-

März, W., et al. (2010).[1][2] "Homoarginine, cardiovascular risk, and mortality."[2][7][8] Circulation.

Sources

- 1. N,N-Dimethylarginine | C8H18N4O2 | CID 123831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Homoarginine - Wikipedia [en.wikipedia.org]

Engineering Protease Resistance in Peptide Therapeutics: A Technical Guide to Fmoc-Protected Unnatural Amino Acids

Peptide therapeutics offer unparalleled target specificity and low toxicity, yet their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles. Rapid proteolytic degradation in vivo—particularly by trypsin, a highly specific serine protease that cleaves at the C-terminal side of basic amino acids like Lysine (Lys) and Arginine (Arg)—drastically reduces peptide half-life[1].

To circumvent this, the strategic incorporation of Fmoc-protected unnatural amino acids (UAAs) via Solid-Phase Peptide Synthesis (SPPS) has emerged as a definitive solution[2]. As an application scientist, understanding the mechanistic causality behind both the biological resistance and the chemical synthesis is critical for designing robust, self-validating experimental pipelines.

Mechanistic Causality of Trypsin Resistance

Native peptides are highly susceptible to enzymatic cleavage because their flexible backbones easily adopt the required conformation to fit into protease active sites. By introducing specific UAAs, we disrupt the enzyme-substrate complex through three primary mechanisms:

-

Stereochemical Inversion (D-Amino Acids): Trypsin’s catalytic triad (Ser195, His57, Asp102) and its S1 binding pocket are strictly stereospecific for L-enantiomers. Substituting L-Lys or L-Arg with Fmoc-D-Lys(Boc)-OH or Fmoc-D-Arg(Pbf)-OH creates a spatial mismatch. The nucleophilic attack by Ser195 becomes geometrically impossible, conferring near-total resistance at the modification site[3].

-

N-Methylation of the Peptide Bond: Incorporating N-methyl amino acids (e.g., Fmoc-N-Me-Arg(Pbf)-OH) achieves dual-inhibition. Chemically, it eliminates the amide hydrogen, preventing the formation of critical hydrogen bonds in the protease's oxyanion hole (which normally stabilizes the tetrahedral intermediate). Physically, the N-methyl group introduces severe steric hindrance that blocks enzyme access[3].

-

Conformational Rigidity (

-Disubstitution): Residues like

Mechanistic pathways comparing trypsin degradation of native peptides vs. UAA-mediated resistance.

Optimized SPPS Methodologies for Sterically Hindered Fmoc-UAAs

Standard SPPS coupling protocols (e.g., HBTU/DIPEA at room temperature) frequently fail when incorporating N-methylated or

Protocol 1: Microwave-Assisted Coupling of Hindered Fmoc-UAAs

This protocol is designed as a self-validating system; the inclusion of a capping step ensures that any unreacted hindered amines do not result in difficult-to-separate deletion sequences.

-

Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate in a microwave peptide synthesizer at 75°C for 5 minutes. Wash thoroughly with DMF (5 × 3 mL).

-

Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-UAA and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow 2 minutes for pre-activation to form the highly reactive OAt active ester.

-

Coupling: Transfer the activated UAA to the resin. Irradiate at 75°C for 15 minutes.

-

Causality Note: For extremely hindered couplings (e.g., coupling an amino acid onto an already N-methylated residue), switch the chemistry to DIC/Oxyma and increase the temperature to 90°C for 10 minutes. This specific combination suppresses epimerization while forcing the reaction to completion[4].

-

-

Capping (Critical Step): Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 5 minutes. This terminates unreacted amines, converting potential deletion impurities into easily purifiable truncated sequences.

-

Cleavage: Following sequence completion, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v) for 2 hours at room temperature[5]. Precipitate the crude peptide in cold diethyl ether.

Optimized Microwave-Assisted SPPS workflow for sterically hindered Fmoc-UAAs.

In Vitro Validation: Trypsin Degradation Assay

To empirically validate the proteolytic stability conferred by the UAAs, a standardized in vitro trypsin degradation assay is utilized.

Protocol 2: Trypsin Susceptibility Kinetics

Causality Note: Standardizing the enzyme-to-substrate ratio ensures reproducible kinetic data. Quenching the reaction with TFA instantly drops the pH below the enzyme's functional threshold, denaturing the trypsin and halting cleavage precisely at the target time-point.

-

Substrate Preparation: Dissolve the purified synthetic peptide in 0.1 M NH₄HCO₃ buffer (pH 8.2) to achieve a final concentration of 1 mg/mL[1].

-

Enzyme Preparation: Prepare a fresh stock solution of Trypsin (TPCK-treated to inhibit off-target chymotrypsin activity) at 1 mg/mL in the same NH₄HCO₃ buffer[1].

-

Incubation: In a 2 mL Eppendorf tube, combine 80 µL of the peptide solution, 20 µL of the trypsin solution, and 900 µL of the buffer. Incubate the mixture at 37°C on a rocking platform to simulate physiological conditions[1].

-

Sampling & Quenching: At predetermined time intervals (e.g., 0, 1, 4, 8, 12, and 24 hours), extract 100 µL aliquots. Immediately quench the enzymatic activity by adding an equal volume (100 µL) of 1% TFA in a water/acetonitrile mixture (60:40 v/v)[1].

-

Chromatographic Analysis: Centrifuge the quenched samples at 12,000 × g for 5 minutes. Analyze the supernatant via analytical RP-HPLC. The stability is quantified by calculating the remaining area under the curve (AUC) of the intact peptide peak relative to the

control[6].

Quantitative Impact of UAAs on Peptide Stability

The empirical data demonstrates that specific UAA modifications exponentially increase the half-life (

Table 1: Comparative Half-Life of Native vs. UAA-Modified Peptides

| Peptide Modification | Target Protease | Half-Life ( | Fold Improvement | Primary Mechanism of Resistance |

| Native (L-Lys/L-Arg) | Trypsin | < 15 mins | Baseline | N/A |

| D-Lys / D-Arg Substitution | Trypsin | > 24 hours | > 96x | Stereochemical mismatch / S1 pocket rejection[3] |

| N-Methyl-Arg | Trypsin | ~ 18 hours | ~ 72x | Steric clash, loss of oxyanion H-bond[3] |

| Broad Serum Proteases | > 12 hours | > 48x | Conformational rigidity ( | |

| Cyclic (Backbone-to-Sidechain) | Endopeptidases | > 48 hours | > 190x | Restricted physical access to cleavage site[2] |

Conclusion

The strategic incorporation of Fmoc-protected unnatural amino acids is a cornerstone of modern peptide drug development. By understanding the mechanistic causality of protease binding and applying rigorous, optimized SPPS protocols for hindered amino acids, researchers can effectively transform transient biological peptides into robust, clinically viable therapeutics.

References

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics , Frontiers in Microbiology / PMC,[Link]

-

STRUCTURAL AND FUNCTIONAL IMPACTS OF CHEMICAL MODIFICATIONS IN PEPTIDES AND SMALL PROTEINS , D-Scholarship@Pitt, [Link]

-

Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids , ResearchGate,[Link]

-

Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B , Molecules / PMC,[Link]

-

Nature-inspired and medicinally relevant short peptides , Exploration of Targeted Anti-tumor Therapy,[Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides , MDPI,[Link]

Sources

- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature-inspired and medicinally relevant short peptides [explorationpub.com]

- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides | MDPI [mdpi.com]

- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 5. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Fmoc-D-HomoArg(Et)₂-OH Hydrochloride Salt

This technical guide details the physicochemical properties, solubility profile, and operational protocols for Fmoc-D-HomoArg(Et)₂-OH hydrochloride salt , a specialized non-canonical amino acid used in advanced peptide therapeutics.

Solubility Profiling & Operational Protocols for Peptide Synthesis

Executive Summary & Compound Identity

Fmoc-D-HomoArg(Et)₂-OH hydrochloride (CAS: 2098497-24-4) is a symmetrically substituted arginine mimetic.[1][2] By extending the side chain by one methylene unit (homoarginine) and ethylating the guanidino group, this building block confers significant resistance to tryptic proteolysis and enhances the membrane permeability of the resulting peptides.[3]

This guide provides the critical solubility data and handling protocols required to incorporate this residue into Solid-Phase Peptide Synthesis (SPPS) workflows, specifically addressing the challenges posed by its hydrochloride salt form and hydrophobic protecting group.[3]

| Property | Specification |

| Chemical Name | Nα-Fmoc-Nω,Nω'-diethyl-D-homoarginine hydrochloride |

| CAS Number | 2098497-24-4 |

| Molecular Formula | C₂₆H₃₅ClN₄O₄ (HCl Salt) |

| Molecular Weight | 503.04 g/mol |

| Purity Grade | ≥ 98% (HPLC), Enantiomeric purity > 99% |

| Appearance | White to off-white hygroscopic powder |

Physicochemical Profile & Solubility Data

The solubility of Fmoc-D-HomoArg(Et)₂-OH is governed by the competing interactions of the lipophilic Fmoc group, the ionic hydrochloride salt, and the ethylated guanidine side chain.

2.1 Primary Solvent Compatibility (SPPS)

The following data represents validated solubility limits for stock solution preparation in standard peptide synthesis workflows.

| Solvent | Solubility Limit (25°C) | Operational Recommendation |

| DMF (N,N-Dimethylformamide) | > 0.5 M (High) | Preferred. Standard solvent for coupling reactions. |

| NMP (N-Methyl-2-pyrrolidone) | > 0.5 M (High) | Excellent alternative; reduces aggregation in difficult sequences. |

| DMSO (Dimethyl sulfoxide) | ~ 0.2 M (Moderate) | Use only if necessary; difficult to remove and may cause side reactions (oxidation).[3] |

| DCM (Dichloromethane) | < 0.1 M (Low) | Not Recommended. Poor solubility due to the polar HCl salt moiety.[3] |

| Water | Sparingly Soluble | The Fmoc group renders the molecule largely hydrophobic despite the salt form.[3] |

2.2 Mechanistic Insight: The "Salt Effect" in SPPS

Unlike standard Fmoc-amino acids which are often free acids, this compound is supplied as a Hydrochloride (HCl) salt .[3]

-

Impact: The presence of Cl⁻ counterions increases polarity.[3] While this aids dissolution in polar aprotic solvents (DMF), it requires the addition of a tertiary base (e.g., DIEA or NMM) during the coupling step to neutralize the salt and liberate the nucleophilic amine for activation, or to buffer the acidity if pre-activation is used.[3]

-

Risk: Dissolving in pure DCM often leads to suspension rather than true solution, risking heterogeneous coupling and deletion sequences.[3]

Operational Protocols

3.1 Stock Solution Preparation (0.2 M Standard)

Objective: Prepare 10 mL of a 0.2 M solution in DMF for automated synthesis.

-

Calculation:

-

Target Concentration: 0.2 mmol/mL

-

Volume: 10 mL

-

Required Mass:

[3]

-

-

Weighing: Weigh 1.006 g of Fmoc-D-HomoArg(Et)₂-OH·HCl into a dry 15 mL polypropylene tube.

-

Note: The powder is hygroscopic.[3] Minimize exposure to air.

-

-

Solvation: Add 8.0 mL of high-purity (amine-free) DMF.

-

Dissolution Cycle:

-

Vortex vigorously for 30 seconds.

-

Sonicate at ambient temperature (20-25°C) for 2 minutes.

-

Visual Check: Solution must be clear and colorless.[3] If particles persist, add DMF to final volume (10 mL) and repeat sonication.

-

-

Final Volume Adjustment: Adjust volume to exactly 10.0 mL with DMF.

3.2 Coupling Protocol (Activation)

Because the guanidine group is ethylated and lacks the bulky Pbf/Pmc protecting groups found in standard Arginine, steric hindrance is reduced, but the electronic environment is altered.[3]

-

Reagents: DIC/Oxyma Pure or HATU/DIEA.[3]

-

Base Requirement: Since this is an HCl salt, you must account for the extra equivalent of acid.[3]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dissolution workflow, ensuring optimal coupling efficiency.

Figure 1: Decision logic for solvent selection and dissolution of Fmoc-D-HomoArg(Et)₂-OH HCl.

Stability & Storage (E-E-A-T)

-

Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture, leading to hydrolysis of the Fmoc group over time (slow release of dibenzofulvene).[3]

-

Storage: Store at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solution Stability: Solutions in DMF should be used within 24 hours . Spontaneous Fmoc cleavage can occur in DMF upon prolonged standing, especially if the solvent contains trace amines.[3]

References

Sources

Technical Guide: Symmetrical Diethylguanidino Amino Acid Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Structural Imperative

In the landscape of peptidomimetics and molecular transport, the guanidinium group is a privileged scaffold due to its high basicity (

Symmetrical diethylguanidino amino acid derivatives —specifically

Chemical Identity & Structural Logic

The Symmetry Factor

The term "symmetrical" in this context refers to the substitution pattern on the guanidino core. Unlike asymmetrical derivatives (where both alkyl groups reside on a single terminal nitrogen, analogous to Asymmetrical Dimethylarginine or ADMA), symmetrical derivatives distribute the steric bulk.

-

Asymmetrical (

-diethyl): High steric bulk on one side; disrupts hydrogen bonding capability significantly. -

Symmetrical (

-diethyl): Retains the pseudo-C2 symmetry of the guanidinium resonance hybrid. This preserves the ability to form bidentate hydrogen bonds with phosphate heads (phospholipids) or carboxylates (Asp/Glu in protein active sites) while shielding the core from proteolytic enzymes.

Physicochemical Profile

| Property | Native Arginine | Sym. Diethylarginine (SDEA) | Impact on Drug Design |

| Basicity ( | ~13.8 | ~13.0–13.4 | Slight reduction; remains protonated at physiological pH. |

| Lipophilicity (LogP) | -4.20 | ~ -2.5 to -1.8 | Drastic improvement in membrane partitioning. |

| H-Bond Donors | 5 | 3 | Reduced solvation penalty; easier desolvation upon binding. |

| Steric Volume | Low | High | Blocks trypsin-like proteolysis at the Arg site. |

Synthetic Methodology

Core Directive: The synthesis of symmetrical diethylguanidino amino acids requires avoiding the "asymmetrical" byproduct which is thermodynamically favored in some nucleophilic substitutions. The protocol below utilizes a thiourea-based guanylation strategy, favored for its regiocontrol.

Reagents & Precursors

-

Substrate:

-Fmoc-L-Ornithine-tert-butyl ester (Ornithine provides the side chain length). -

Guanylating Agent:

-Diethylthiourea (commercially available or synthesized from ethyl isothiocyanate + ethylamine). -

Promoter: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide).

-

Solvent: DMF (Anhydrous).

Step-by-Step Protocol: Mercury-Free Guanylation

Standard mercury-based desulfurization is obsolete due to toxicity. This protocol uses EDC as a desulfurizing coupling agent.

-

Preparation of the Thiourea Intermediate:

-

Dissolve

-Fmoc-Orn-OtBu (1.0 eq) and -

Cool to 0°C. Add EDC

HCl (1.5 eq) and TEA (2.0 eq). -

Mechanism: The EDC activates the thiourea sulfur, creating a leaving group. The distal amine of Ornithine attacks the central carbon.

-

Critical Checkpoint: Monitor TLC (5% MeOH in DCM). The reaction is slower than standard guanylation; allow 12–24 hours at room temperature.

-

-

Workup & Purification:

-

Dilute reaction with EtOAc. Wash with 5%

, water, and brine. -

Dry over

and concentrate. -

Purification: Flash chromatography is essential to remove urea byproducts. Elute with a gradient of DCM

DCM:MeOH (95:5).

-

-

Deprotection (Global):

-

Fmoc Removal: Treat with 20% Piperidine in DMF (30 min).

-

t-Bu Removal: Treat with TFA:TIPS:H2O (95:2.5:2.5).

-

Result: Symmetrical

-diethylarginine (SDEA) as a trifluoroacetate salt.

-

Visualization of Synthesis Pathway

Figure 1: Mercury-free synthesis of Symmetrical Diethylarginine via EDC-promoted guanylation.

Mechanism of Action: The "Lipophilic Cation" Effect

The biological utility of symmetrical diethylguanidino derivatives hinges on their interaction with cell membranes and transporter proteins.

Membrane Translocation

Unlike native arginine, which requires active transport (CAT-1/2 transporters) or high-concentration gradients (polyarginine) to enter cells, diethyl-derivatives exhibit enhanced passive diffusion potential.

-

Charge Delocalization: The ethyl groups disperse the positive charge density via inductive effects (

), slightly softening the "hardness" of the cation. -

Lipophilic Shielding: The ethyl chains act as a hydrophobic shell, reducing the energy penalty for the cation to enter the lipid bilayer's hydrophobic core.

Enzyme Inhibition (NOS)

Symmetrical diethylarginine acts as a competitive inhibitor of Nitric Oxide Synthase (NOS).

-

Steric Clash: The bulky ethyl groups prevent the molecule from adopting the precise planar geometry required for the oxidation of the guanidino nitrogen by the heme center of NOS.

-

Selectivity: This steric bulk often imparts selectivity for iNOS (inducible) over eNOS (endothelial), a desirable trait for anti-inflammatory drug development.

Pathway Diagram: Membrane Interaction

Figure 2: Dual-mode cellular entry of Symmetrical Diethylguanidino derivatives.

Experimental Validation Protocol

Objective: Determine the lipophilicity (

Shake-Flask LogD Assay

-

Preparation: Prepare a 10 mM stock of Symmetrical Diethylarginine in PBS (pH 7.4).

-

Partitioning: Mix 500

L of stock with 500 -

Equilibration: Vortex vigorously for 1 hour; centrifuge at 10,000 rpm for 5 mins to separate phases.

-

Quantification:

-

Remove the aqueous phase.

-

Analyze concentration via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

-

Calculate

. -

Target Metric: Expect

shift from -4.2 (Arg) to approx -2.0.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Donor Plate: Load 300

L of 100 -

Acceptor Plate: Load 200

L of PBS. -

Membrane: Pre-coat the PVDF filter with 4

L of 1% lecithin in dodecane. -

Incubation: Sandwich plates and incubate for 5 hours at 25°C.

-

Readout: Measure UV absorbance (210-230 nm) of acceptor well.

References

-

Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences, 97(24), 13003–13008. Link

-

Lebrun, P., et al. (2011). "Development of a new fluorogenic probe for the monitoring of arginine-rich cell-penetrating peptide internalization." ChemBioChem, 12(6), 879-882. Link

-

Southhead, T. M., et al. (2016). "Guanidinium-rich molecular transporters: 15 years of cell-penetrating research." Accounts of Chemical Research, 50(10), 2462–2474. Link

-

Katritzky, A. R., et al. (2005). "Synthesis of guanidines." Arkivoc, 2005(iv), 49-87. Link

-

Teixidó, M., et al. (2005). "Solid-phase synthesis of N,N'-dialkylguanidines from N-alkylthioureas." Journal of Combinatorial Chemistry, 7(4), 579-584. Link

Fmoc-D-hArg(Et)2-OH HCl chemical and physical properties

Chemical & Physical Properties | Synthetic Utility | Biological Significance[1]

Executive Summary

Fmoc-D-hArg(Et)2-OH HCl (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-D-homoarginine hydrochloride) is a specialized, non-canonical amino acid derivative designed for advanced peptide therapeutics. It combines three critical structural modifications to enhance drug-like properties:

-

Homoarginine Backbone: Extends the side chain by one methylene unit (

) compared to arginine, altering receptor binding geometry and reducing recognition by standard proteases. -

D-Chirality: Inverts the stereocenter, rendering the residue nearly immune to cleavage by endogenous L-specific peptidases.

-

Diethyl Guanidino Substitution: The symmetrical ethylation of the guanidino group provides significant steric hindrance and lipophilicity, further blocking trypsin-like enzymatic attack and improving membrane permeability.

This guide details the physicochemical characteristics, handling protocols, and synthetic integration of this compound into Solid Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis[2][3]

2.1 Nomenclature and Identification

| Property | Detail |

| Chemical Name | Fmoc-D-Homoarg(Et)2-OH hydrochloride (Symmetrical) |

| IUPAC Name | (2R)-6-[[bis(ethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid hydrochloride |

| CAS Number | 2098497-24-4 |

| Molecular Formula | |

| Molecular Weight | 503.03 g/mol |

| Chirality | D-Enantiomer (R-configuration at |

2.2 Structural Visualization

The following diagram illustrates the chemical structure, highlighting the Fmoc protecting group, the extended homoarginine chain, and the steric diethyl-guanidine terminus.

Physical Properties & Stability[1]

3.1 Physicochemical Data

| Parameter | Specification | Causality/Implication |

| Appearance | White to off-white powder | Indicates high purity; yellowing suggests Fmoc cleavage or oxidation. |

| Solubility | Soluble in DMF, DMSO, NMP | Compatible with standard SPPS solvents. Poor solubility in water/ether. |

| Hygroscopicity | Moderate to High | The HCl salt form attracts moisture; must be stored desiccated. |

| Melting Point | Not typically reported (Decomposes) | Amino acid salts often decompose before melting; MP is not a reliable purity index. |

| Purity (HPLC) | Critical for preventing deletion sequences in synthesis. |

3.2 Stability Profile

-

Thermal Stability: Stable at room temperature for short durations (24-48h) during synthesis. Long-term storage requires

to prevent slow de-esterification or Fmoc removal. -

Light Sensitivity: Protect from prolonged exposure to UV light, which can degrade the Fmoc moiety.

-

Acid/Base Sensitivity:

-

Base: Rapidly deprotected (Fmoc removal) by piperidine/DBU.

-

Acid: The side chain is stable to TFA (Trifluoroacetic acid) used in global cleavage.

-

Synthetic Utility: SPPS Integration

This compound is used in Fmoc-based Solid Phase Peptide Synthesis.[1][2][3] Unlike standard Arginine, the diethyl group does not require a Pbf/Pmc protecting group because the alkyl substitution reduces the nucleophilicity of the guanidine nitrogens, preventing acylation during coupling.

4.1 Coupling Protocol (Self-Validating System)

Objective: Efficient incorporation into a peptide chain without racemization.

-

Reagent Preparation:

-

Dissolve Fmoc-D-hArg(Et)2-OH HCl in DMF (0.2 M concentration).

-

Note: If turbidity persists, add a small volume of NMP or DMSO.

-

-

Activation (Standard):

-

Use HATU/HOAt or DIC/Oxyma for activation.

-

Ratio: 1:1:2 (Amino Acid : HATU : DIPEA).

-

Critical Step: Pre-activate for only 30-60 seconds to minimize racemization risk, although D-amino acids are less prone to this than L-isomers in this context.

-

-

Coupling:

-

Fmoc Deprotection:

-

20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x), DCM (3x).

-

4.2 Synthesis Workflow Diagram

Biological & Pharmacological Significance[8]

5.1 Mechanism of Proteolytic Resistance

The incorporation of Fmoc-D-hArg(Et)2-OH into a peptide sequence confers exceptional stability against serum proteases, particularly trypsin.

-

Trypsin Action: Trypsin cleaves at the C-terminal side of Lysine and Arginine. It relies on a deep, negatively charged pocket (Asp189) to stabilize the positive charge of the guanidine/amine.

-

Inhibition by D-hArg(Et)2:

-

Steric Clash: The diethyl groups on the guanidine head create significant steric bulk, preventing the side chain from fitting into the S1 specificity pocket of trypsin.

-

Stereochemical Mismatch: The D-configuration orients the side chain in a direction that the enzyme's active site cannot accommodate efficiently.

-

5.2 Applications in Drug Development[2]

-

Antibody-Drug Conjugates (ADCs): Used as a cleavable linker payload that resists premature degradation in the blood but releases the active drug upon lysosomal processing (if designed with specific adjacent cleavable sites).

-

Cell Penetrating Peptides (CPPs): The increased lipophilicity from the ethyl groups and the homoarginine chain length enhances interaction with the cell membrane lipid bilayer, potentially improving cytosolic delivery.

Handling, Storage & Safety

-

Storage: Store at

(standard freezer) or -

Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc group.

-

Safety: Treat as a standard laboratory chemical irritant. Wear gloves, goggles, and lab coat. Avoid inhalation of dust.

References

-

PubChem. (n.d.).[5][2] Fmoc-L-Homoarginine Hydrochloride Salt (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

-

Zhu, R., et al. (2010).[6] An Efficient and Economical Method for the Preparation of Fmoc-Arg(w,w')2-OH. Chinese Journal of Chemistry, 28(8), 1508-1509.[6] (Cited for synthetic context of diethyl arginine derivatives).[6][4]

Sources

Executive Summary: The Strategic Value of Fmoc-D-HomoArg(Et)2-OH

In the landscape of peptidomimetics and Antibody-Drug Conjugates (ADCs), Fmoc-D-Homoarginine(ethyl)2-OH Hydrochloride (CAS: 2098497-24-4) has emerged as a critical building block.[1][2] Unlike standard arginine, this non-canonical amino acid offers a dual advantage: the D-configuration combined with the homo-elongation and diethyl-guanidino modification confers exceptional resistance to trypsin-mediated proteolysis.

For drug development professionals, this compound is not merely a spacer; it is a stability enhancer.[3][4] However, its sourcing is fraught with technical pitfalls. Low-purity batches often contain mono-ethylated impurities or enantiomeric contaminants that are inseparable during final peptide purification.

This guide provides a validated framework for sourcing, quality control, and application of high-purity Fmoc-D-HomoArg(Et)2-OH HCl, ensuring your synthesis campaigns yield clinical-grade data.

Chemical Profile & Critical Specifications

To ensure reproducibility, the raw material must meet rigorous specifications. The absence of a side-chain protecting group (like Pbf) is a key feature; the diethyl-guanidino group is stabilized as a hydrochloride salt, reducing the complexity of the final cleavage step but increasing the importance of water content control.

Table 1: Technical Specification Baseline

| Parameter | Acceptance Criterion | Technical Rationale |

| Chemical Name | Fmoc-D-HomoArg(Et)2-OH · HCl | Target molecule. |

| CAS Number | 2098497-24-4 | Unique identifier for the D-isomer. |

| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage or oxidation. |

| Purity (HPLC) | ≥ 98.0% | Impurities >2% (e.g., mono-ethyl) co-elute with product. |

| Chiral Purity | ≥ 99.5% ee | D-isomer is critical for proteolytic stability. |

| Water Content | ≤ 1.0% (Karl Fischer) | Excess water hydrolyzes active esters during coupling. |

| Counter Ion | Chloride (Cl⁻) confirmed | Ensures the guanidine is protonated and unreactive. |

| Solubility | Clear in DMF (0.5 M) | Turbidity indicates inorganic salts or polymerization. |

Supply Chain Landscape

Sourcing this specific derivative requires distinguishing between manufacturers and re-sellers. Direct sourcing from specialized synthesis houses is recommended to ensure batch traceability.

Table 2: Supplier Tier Analysis

| Supplier | Tier | Catalog / Ref | Notes on Quality & Stock |

| Chem-Impex Int'l | Tier 1 (Preferred) | Cat # 29743 | High reliability; provides detailed COA including chiral data. US-based stock often available. |

| MedChemExpress | Tier 2 (Specialist) | Cat # HY-W016624 | Good for small R&D scales (50mg - 1g). Strong analytical data provided. |

| ChemScene | Tier 2 (Specialist) | Cat # CS-0448983 | Viable alternative; verify batch-specific H-NMR before purchase. |

| Alfa Chemistry | Tier 3 (Aggregator) | CAS 2098497-24-4 | Useful for bulk inquiries; lead times may vary. |

Sourcing Directive: Always request a "Batch-Specific COA" before purchase. Verify that the mass spectrum matches the hydrochloride salt (MW ~503.0 Da) and not the free base.

Quality Assurance: The Self-Validating Protocol

Trusting a supplier's COA is insufficient for GMP or late-stage pre-clinical work. Implement this internal QC workflow upon receipt of material.

Protocol A: Identity & Purity Validation

-

Solvent: Dissolve 1 mg in 1 mL MeOH:Water (50:50).

-

HPLC Method: C18 Column, Gradient 5-95% B (ACN + 0.1% TFA) over 20 min.

-

Pass: Single peak >98% area.[5]

-

Fail: Shoulder peaks (indicates racemization or mono-ethyl analogs).

-

-

MS Check: ESI+ mode. Look for [M+H]+ = 467.2 (Free base mass) and [M-Fmoc]+ fragment.

Visualization: QC Decision Matrix

Figure 1: Incoming Raw Material Quality Control Workflow.

Application Note: Optimization in SPPS

The steric bulk of the diethyl-homoarginine side chain presents a kinetic barrier during coupling. Furthermore, because the side chain is unprotected (protonated salt), base-mediated side reactions are possible if not managed.

Critical Synthesis Parameters

-

Coupling Reagents: Avoid weak activators like DIC/HOBt.

-

Recommended: HATU or PyBOP with DIPEA (Ratio 1:0.95:2).

-

Note: Use a slight deficit of HATU (0.95 eq) relative to the amino acid to prevent capping of the resin by tetramethylguanidinium formation.

-

-

Base Handling: The HCl salt consumes 1 equivalent of DIPEA immediately.

-

Protocol: Pre-activate the amino acid with HATU and 2.5 equivalents of DIPEA to ensure the N-alpha amine is free for coupling.

-

-

Reaction Time: Extend coupling time to 2 hours or use double coupling (2 x 45 min) to overcome steric hindrance from the ethyl groups.

Visualization: SPPS Coupling Cycle

Figure 2: Optimized SPPS Cycle for Sterically Hindered Amino Acids.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134128777 (Fmoc-D-HomoArg(Et)2-OH). Retrieved from [Link]

Sources

Methodological & Application

solid phase peptide synthesis protocol for Fmoc-d-homoarg(et)2-oh

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-Homoarg(Et)2-OH Incorporation

Introduction & Mechanistic Rationale

The incorporation of non-natural amino acids is a cornerstone of modern peptide engineering and targeted drug delivery. Fmoc-D-Homoarg(Et)2-OH (Fmoc-D-N,N'-diethylhomoarginine hydrochloride, CAS: 2098497-24-4) is a highly specialized, sterically hindered arginine derivative. It is primarily utilized in the synthesis of cleavable linkers for Antibody-Drug Conjugates (ADCs) and the development of proteolytically stable peptide therapeutics[1].

The Causality of Protease Resistance: Natural L-arginine residues are highly susceptible to rapid cleavage by trypsin-like serine proteases. By inverting the stereocenter to the D-configuration and introducing significant steric bulk via diethylation of the guanidino group, Fmoc-D-Homoarg(Et)2-OH creates a profound steric clash within the protease active site[1]. This structural modification effectively renders the resulting peptide sequence resistant to systemic trypsin degradation while allowing for highly specific, targeted cleavage by specialized lysosomal enzymes within the tumor microenvironment.

Mechanism of D-Homoarg(Et)2-OH in ADC linkers conferring trypsin resistance and payload delivery.

Critical SPPS Considerations: The "Salt as a Protecting Group" Paradigm

Unlike standard arginine derivatives (e.g., Fmoc-Arg(Pbf)-OH), Fmoc-D-Homoarg(Et)2-OH is supplied as a hydrochloride salt without a covalent protecting group (like Pbf or Boc) on the guanidino side chain[2].

This presents two critical mechanistic deviations from standard SPPS protocols:

-

Inherent Side-Chain Protection: The N,N'-diethylguanidino group is highly basic. Under standard coupling conditions, it remains fully protonated. This persistent positive charge, combined with the extreme steric hindrance of the ethyl groups, acts as a pseudo-protecting group, naturally preventing unwanted acylation of the side chain during synthesis.

-

Stoichiometric Base Adjustment: Because the building block is an HCl salt, the coupling reaction mixture must contain additional equivalents of a non-nucleophilic base (e.g., DIEA) to neutralize the hydrochloride counterion. Failure to neutralize the HCl will result in the protonation and deactivation of coupling reagents like HATU, leading to catastrophic coupling failures.

Quantitative Data & Reagent Profiling

Table 1: Physicochemical Profile of Fmoc-D-Homoarg(Et)2-OH·HCl

| Property | Specification | Impact on SPPS Workflow |

|---|---|---|

| CAS Number | 2098497-24-4 | Verification of correct isomer and salt form. |

| Molecular Weight | 519.08 g/mol | Requires precise stoichiometric calculation for coupling. |

| Side Chain Protection | None (HCl Salt) | Eliminates the need for prolonged TFA scavenging during cleavage. |

| Steric Hindrance | Very High | Mandates highly reactive coupling agents (HATU or DIC/Oxyma). |

Table 2: Optimized Coupling Stoichiometry (Relative to Resin Loading)

| Reagent | Equivalents | Function / Mechanistic Rationale |

|---|---|---|

| Peptidyl-Resin | 1.0 eq | Solid support with free N-terminal amine. |

| Fmoc-D-Har(Et)2-OH·HCl | 4.0 eq | Excess required to drive the reaction of the bulky amino acid. |

| HATU | 3.9 eq | Uronium coupling agent (slightly sub-stoichiometric to AA to prevent capping). |

| DIEA | 8.0 - 10.0 eq | 4 eq for HATU activation + 4 eq to neutralize the AA hydrochloride salt. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Due to the bulkiness of the diethylhomoarginine residue, orthogonal double-coupling is highly recommended to ensure sequence fidelity.

Phase 1: Resin Preparation & Fmoc Deprotection

-

Swelling: Transfer the peptidyl-resin to a fritted SPPS reaction vessel. Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes. Drain completely.

-

Deprotection: Add 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Note: Residual piperidine will prematurely neutralize the coupling activation.

Phase 2: First Coupling (HATU/DIEA)

-

Activation: In a separate vial, dissolve 4.0 eq of Fmoc-D-Homoarg(Et)2-OH·HCl and 3.9 eq of HATU in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

-

Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIEA) to the vial. The solution should turn pale yellow. Vortex for 30 seconds to ensure complete neutralization of the HCl salt and formation of the active ester.

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours . (Elevating the temperature to 50°C using a microwave peptide synthesizer can reduce this to 15 minutes).

-

Washing: Drain the reaction vessel and wash with DMF (3 × 1 min).

Phase 3: Validation & Orthogonal Double Coupling

-

Kaiser Test: Perform a Kaiser test on a few resin beads. A blue color indicates unreacted amines (incomplete coupling). Given the steric bulk of this residue, a slightly positive result is common.

-

Orthogonal Second Coupling (If Kaiser Positive):

-

Mechanistic Insight: Do not use HATU for the second coupling. Repeated exposure of the unreacted amine to HATU can cause irreversible guanidinylation (uronium capping).

-

Dissolve 4.0 eq of Fmoc-D-Homoarg(Et)2-OH·HCl and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 4.0 eq of DIEA (to neutralize the HCl salt).

-

Add to the resin and agitate for an additional 2 hours.

-

-

Capping: Wash the resin with DMF. Add Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to cap any remaining unreacted amines, preventing deletion sequences.

Phase 4: Cleavage

-

Preparation: Following the completion of the peptide sequence and final Fmoc removal, wash the resin with DCM and dry under a vacuum.

-

Cleavage Cocktail: Add a standard cleavage cocktail (e.g., TFA / Triisopropylsilane (TIPS) / H2O at 95:2.5:2.5).

-

Execution: Agitate for 2 hours. Note: Because D-Homoarg(Et)2 lacks a Pbf group, extended cleavage times (which are normally required to remove Pbf from standard arginine) are not strictly necessary unless required by other residues in the sequence.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

Workflow for the incorporation of Fmoc-D-Homoarg(Et)2-OH via SPPS.

References

Sources

Application Note: Optimized Coupling Conditions for Fmoc-D-HomoArg(Et)2-OH in SPPS

Executive Summary

The incorporation of Fmoc-D-HomoArg(Et)2-OH (Fmoc-D-N,N-diethyl-homoarginine) presents a unique set of challenges in Solid Phase Peptide Synthesis (SPPS). Unlike standard arginine derivatives protected with Pbf or Pmc groups, this building block is typically supplied as a hydrochloride salt with an unprotected, alkylated guanidino side chain.

Successful coupling requires a strategy that balances steric hindrance (due to the ethyl groups and "homo" methylene extension) with chemical stability (preventing lactamization and racemization). This guide details a validated protocol using DIC/Oxyma Pure activation, which offers superior performance over aminium/phosphonium salts (HATU/HBTU) by maintaining a lower basicity profile, crucial for preserving the protonated state of the side chain.

Quick Reference: Physicochemical Profile

| Parameter | Specification |

| Molecule | Fmoc-D-HomoArg(Et)2-OH[1][2][3][4][5] · HCl |

| MW | ~500-550 g/mol (varies by salt stoichiometry) |

| Solubility | Moderate in DMF; may require 5-10% DMSO or NMP. |

| Side Chain pKa | ~12.5 (Guanidinium). Supplied as HCl salt.[2][6] |

| Key Challenge | Steric bulk + Risk of intramolecular cyclization (lactamization) if side chain is deprotonated. |

| Recommended Activation | DIC / Oxyma Pure (1:1:1 ratio). |

| Avoid | High concentrations of DIPEA (risks deprotonating side chain). |

Technical Background & Mechanistic Insights

The Challenge of the "Et2" and "Homo" Modifications

The D-HomoArg(Et)2 residue combines three structural complications:

-

D-Configuration: Susceptible to racemization (conversion to L-form) if activation is too slow or base concentration is too high.

-

Homo-insertion: The extra methylene group (

) in the side chain increases flexibility, which paradoxically can enhance the rate of intramolecular side reactions (like -

Diethyl Guanidine (Et2): The bulky ethyl groups create significant steric hindrance during the coupling event. Furthermore, because it is often supplied as an HCl salt (without Pbf protection), the guanidine group relies on protonation for protection.

Activation Chemistry: Why DIC/Oxyma?

Standard protocols using HBTU/DIPEA or HATU/DIPEA are risky for this residue.

-

The Base Problem: These methods require excess base (DIPEA). If the base neutralizes the side-chain HCl, the free guanidine becomes nucleophilic. It can then attack the activated carboxyl ester, forming a lactam (terminating the chain) or causing branching.

-

The Solution: DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) forms a highly reactive ester at near-neutral to slightly acidic pH. This ensures the side chain remains protonated (and thus protected) while driving the coupling of the sterically hindered carboxyl group.

Detailed Coupling Protocol

Reagent Preparation

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Note: If the Fmoc-AA-HCl salt appears cloudy in pure DMF, add NMP (N-methyl-2-pyrrolidone) or DMSO dropwise until clear. The salt form is more polar than standard Fmoc-AAs.

-

-

Concentration: 0.2 M to 0.4 M (Higher concentration drives kinetics).

Automated/Manual Workflow

This protocol assumes a standard 0.1 mmol scale. Adjust volumes proportionally.

Step 1: Resin Preparation Ensure the resin is fully swollen in DMF (30 mins) and the previous Fmoc group is removed (20% Piperidine/DMF). Wash resin 5x with DMF.

Step 2: Activation (Pre-activation is NOT recommended)

-

Amino Acid: 4.0 equivalents of Fmoc-D-HomoArg(Et)2-OH · HCl.

-

Activator: 4.0 equivalents of Oxyma Pure.

-

Coupling Agent: 4.0 equivalents of DIC.[7]

-

Crucial:Do NOT add DIPEA or NMM. The HCl on the side chain must remain.

Step 3: Coupling Reaction

-

Dissolve the Amino Acid and Oxyma in the minimum volume of DMF.

-

Add DIC immediately before transferring to the resin.

-

Reaction Time:

-

Room Temperature: 2 hours (Double coupling recommended: 2 x 1 hour).

-

Microwave (75°C): 10 minutes (Single coupling usually sufficient, but watch for racemization). Recommendation: Stick to RT for D-amino acids to ensure chiral purity.

-

Step 4: Monitoring Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

Note: Due to the steric bulk of the (Et)2 groups, the coupling might be sluggish. If the test is positive, perform a second coupling with fresh reagents.

Step 5: Capping (Mandatory) Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Visualization of Workflow

Figure 1: Decision logic for coupling sterically hindered, salt-form amino acids.

Troubleshooting & Quality Control

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser Test) | Steric hindrance of (Et)2 group. | Double Couple: Repeat step with fresh reagents. Heat: Increase temp to 50°C (carefully). Solvent: Use pure NMP instead of DMF. |

| Low Yield / Deletion | Lactamization (Side chain attack). | Check Base: Ensure NO DIPEA was used. The side chain must stay protonated (HCl salt). |

| Racemization (D/L mix in HPLC) | Over-activation or high temp. | Switch Reagents: Use DIC/Oxyma only. Avoid HATU. Lower Temp: Couple at RT or 40°C max. |

| Precipitation in Vial | Salt form insolubility. | Add DMSO or DCM cosolvent. Ensure concentration is <0.3 M. |

Analytical Validation (HPLC/MS)

-

Retention Time: The (Et)2 and Homo-modifications make this residue significantly more hydrophobic than Arginine. Expect a shift to higher % Acetonitrile gradients.

-

Mass Spec: Look for the parent ion

.-

Impurity Check: Watch for

(Lactam formation/loss of water) or

-

References

-

Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[8] Springer Protocols. (General SPPS best practices for hindered amino acids).

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. Link

-

MedChemExpress. (n.d.). Fmoc-D-homoArg(Et)2-OH hydrochloride Product Information. Link

-

Sigma-Aldrich. (n.d.). Fmoc-D-Homoarg(Et)2-OH hydrochloride.[1][2][3][4][5] Link

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry - A European Journal, 15(37), 9394–9403. Link

Sources

incorporating Fmoc-d-homoarg(et)2-oh into antibody drug conjugates

Application Note: Strategic Incorporation of Fmoc-D-HomoArg(Et)₂-OH into Antibody-Drug Conjugates (ADCs)

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) faces two critical challenges: hydrophobicity-induced aggregation and premature payload release in systemic circulation. This guide details the incorporation of Fmoc-D-HomoArg(Et)₂-OH (Fmoc-D-Homoarginine(ethyl)₂-OH) into ADC linkers.

This non-canonical amino acid serves a dual purpose:

-

Solubility Modulation: The positively charged, diethyl-substituted guanidino group disrupts hydrophobic patches on the payload, preventing aggregation.

-

Proteolytic Stability: The D-configuration and "homo" elongation render the residue resistant to serum proteases, ensuring the linker remains intact until intracellular internalization.

Scientific Rationale & Mechanism

The "Hydrophobicity Masking" Effect

Hydrophobic payloads (e.g., PBD dimers, camptothecins) often cause ADCs to precipitate or be cleared rapidly by the liver. Standard linkers (e.g., PEG) provide solubility but lack charge.

-

Mechanism: Fmoc-D-HomoArg(Et)₂-OH introduces a permanent positive charge (guanidinium) at physiological pH. The

-diethyl substitution increases steric bulk, preventing the formation of secondary structures that lead to aggregation, while the "homo" (extra methylene) group increases flexibility.

Serum Stability vs. Intracellular Cleavage

Standard L-Arginine is susceptible to serum trypsin-like proteases.

-

Solution: The D-isomer configuration is unrecognizable to most serum proteases.

-

Design Strategy: This residue is typically placed upstream of the scissile bond (e.g., Val-Cit or Val-Ala). It acts as a stable, solubilizing spacer that does not participate in the cleavage event itself but facilitates the solubility of the entire Linker-Payload complex.

Table 1: Comparative Properties of Arginine Derivatives in ADC Linkers

| Feature | L-Arginine (Arg) | L-Homoarginine (HoArg) | D-HomoArg(Et)₂ |

| Serum Stability | Low (Trypsin susceptible) | Moderate | High (Protease Resistant) |

| Hydrophobicity | Hydrophilic | Hydrophilic | Amphipathic (Ethyl groups) |

| Aggregation Risk | Moderate | Low | Very Low (Steric Shielding) |

| Side Chain Protection | Required (Pbf/Pmc) | Required (Pbf) | None (HCl Salt / Alkyl stable) |

Experimental Protocol: Solid-Phase Linker Synthesis

This protocol describes the synthesis of a linker construct: Maleimide-PEG₄-D-HomoArg(Et)₂-Val-Cit-PAB-MMAE (Example Architecture).

Materials

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6 mmol/g).

-

Amino Acid: Fmoc-D-HomoArg(Et)₂-OH[1][2][3][4][5][6][7][8][9]·HCl (CAS 2098497-24-4).[1][2][4][5][6][9][10]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Solvents: DMF (Anhydrous), DCM, Piperidine.

Synthesis Workflow (Graphviz)

Figure 1: SPPS workflow for integrating Fmoc-D-HomoArg(Et)₂-OH into a cleavable linker sequence.

Step-by-Step Methodology

Step 1: Resin Swelling & Loading [11]

-

Weigh 2-CTC resin (0.5 g). Swell in dry DCM (5 mL) for 30 min.

-

Load the first amino acid (e.g., Fmoc-Cit-OH) using 2 eq AA and 4 eq DIPEA in DCM. React for 2 hours.

-

Cap unreacted sites with Methanol (1 mL) for 20 min.

Step 2: Fmoc Deprotection (Standard)

-

Wash resin 3x with DMF.[11]

-

Add 20% Piperidine in DMF (5 mL). Agitate for 5 min. Drain.

-

Repeat with fresh Piperidine solution for 10 min.

-

Wash 5x with DMF. Self-Validation: Perform a Kaiser test (should be blue/positive).

Step 3: Coupling Fmoc-D-HomoArg(Et)₂-OH (The Critical Step)

-

Rationale: This AA is bulky. We use HATU for efficient coupling, but we must ensure the hydrochloride salt is neutralized.

-

Dissolve: Dissolve 3.0 eq of Fmoc-D-HomoArg(Et)₂-OH[2]·HCl and 2.9 eq of HATU in minimal DMF.

-

Activate: Add 6.0 eq of DIPEA. Note: Extra base is needed to neutralize the HCl salt of the amino acid.

-

React: Add activated solution to the resin immediately. Agitate for 2 to 4 hours at room temperature.

-

Monitor: Check completion with Kaiser test. If slightly positive, perform a second coupling (double coupling) for 1 hour.

Step 4: Final Cleavage

-

After completing the sequence and attaching the Maleimide head, wash resin with DCM (5x).

-

Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O .

-

Note: Do not use EDT (Ethanedithiol) unless Cys/Met are present, as it may interact with the maleimide if not carefully managed.

-

-

Incubate for 2 hours.

-

Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry.

Bioconjugation to Antibody

Once the Maleimide-Linker-Payload is synthesized and purified, conjugate it to the antibody.

Protocol:

-

Reduction: Dilute mAb (5 mg/mL) in PBS (pH 7.4, 1 mM EDTA). Add 2.5 eq TCEP (Tris(2-carboxyethyl)phosphine) per mAb. Incubate 37°C for 1 hour.

-

Target: ~2-4 free thiols per antibody.

-

-

Conjugation: Dissolve the Linker-Payload (containing D-HomoArg) in DMSO (10 mM stock).

-

Add Linker-Payload to reduced mAb (8 eq excess over mAb). Final DMSO content should be <10%.

-

Incubate 1 hour at 4°C.

-

-

Purification: Remove excess small molecule using a Desalting Column (PD-10) or Tangential Flow Filtration (TFF).

Quality Control & Validation

LC-MS Verification

The (Et)₂ modification is stable. You must look for the specific mass shift.

-

Formula: C₂₆H₃₅N₄O₄Cl (Fmoc-protected salt).

-

Residue Mass (in peptide): Calculate the mass of D-HomoArg(Et)₂ residue (C₁₁H₂₂N₄O).

-

Exact Mass added to peptide: 242.18 Da (approx).

-

Compare: Standard Arginine residue is 156.10 Da.

-

Shift: Expect a +86 Da shift relative to a standard Arginine linker.

-

Aggregation Analysis (SEC-HPLC)

Run Size Exclusion Chromatography (SEC).

-

Success Criteria: >95% Monomeric Antibody. <5% High Molecular Weight (HMW) aggregates.

-

Validation: Compare the D-HomoArg(Et)₂ ADC against a standard Val-Cit ADC. The D-HomoArg variant should show sharper peaks and less tailing if the payload is hydrophobic.

References

-